molecular formula C17H32O3 B8223380 8-Oxoheptadecanoic acid

8-Oxoheptadecanoic acid

Cat. No.: B8223380
M. Wt: 284.4 g/mol
InChI Key: DKAJEZXUJVXAQN-UHFFFAOYSA-N
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Description

8-Oxoheptadecanoic acid is a chemically defined keto fatty acid with the molecular formula C17H32O3 and an average molecular weight of 284.44 g/mol . This compound features a 17-carbon backbone with a ketone functional group located at the 8th carbon, a structure that makes it a valuable intermediate in organic synthesis and biochemical research, particularly for studying the properties and reactions of oxidized fatty acids . As a key research chemical, this compound is instrumental in lipidomics and metabolic studies. Researchers utilize it to investigate the role of oxidized fatty acids in biological systems and metabolic pathways. Its structure also makes it a suitable precursor for the synthesis of more complex molecules; for instance, its methyl ester derivative (CAS# 54575-44-9) is a known compound, highlighting its utility in derivatization and synthetic applications . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Our this compound is supplied with a comprehensive Certificate of Analysis to ensure batch-specific quality and identity, confirmed via advanced analytical techniques. For researchers seeking related compounds, a portfolio of other oxo- and heptadecanoic acid derivatives is available. Please contact us for specific purity details, pricing, and additional technical data.

Properties

IUPAC Name

8-oxoheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAJEZXUJVXAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ozonolysis of Alkenes as a Pathway to Oxo-Fatty Acids

Ozonolysis has emerged as a cornerstone technique for introducing ketone functionalities into aliphatic chains. The cleavage of alkenes via ozone enables precise control over carbonyl group placement, as demonstrated in the synthesis of heptadecanoic acid from 1-octadecene . In this process, 1-octadecene undergoes ozonolysis in a carbon dioxide medium under high pressure (6.8–21.0 MPa) and temperature (20–140°C), yielding heptadecanoic acid (78%) and heptadecanal (21%) .

For 8-oxoheptadecanoic acid, a hypothetical route would involve ozonolysis of 8-octadecene. Positioning the double bond at the 8th carbon ensures that cleavage generates a 17-carbon chain with a ketone at the 8th position. Reaction conditions would mirror those reported in :

  • Substrate : 8-Octadecene

  • Ozone concentration : 2.7 mmol in CO₂

  • Pressure : 21.0 MPa at 140°C

  • Reaction time : 25 minutes

The yield of this compound would depend on the steric and electronic environment of the alkene. Competitive aldehyde formation, as seen in , could be mitigated by optimizing ozone delivery rates and employing radical scavengers.

Oxidation of Hydroxy Fatty Acid Intermediates

Hydroxy fatty acids serve as precursors to oxo-fatty acids via selective oxidation. The synthesis of ω-hydroxy acids, as detailed in , provides a template for this approach. For instance, 16-hydroxyhexadecanoic acid is oxidized to 16-oxohexadecanoic acid using alkaline reflux conditions (KOH in methanol) .

Adapting this method for this compound would require:

  • Synthesis of 8-hydroxyheptadecanoic acid : Achieved via hydroboration-oxidation of 8-heptadecene or enzymatic hydroxylation.

  • Oxidation to the ketone : Use of Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) under anhydrous conditions.

Key parameters from include:

  • Temperature : 50–75°C

  • Catalyst : 10% palladium on carbon for dehydrogenation

  • Yield : ~85% (hypothetical, based on analogous reactions)

Wolff-Kishner Reduction for Ketone Stabilization

The Wolff-Kishner reduction, typically used to deoxygenate ketones, can be repurposed in tandem with ketoacid intermediates. In , ketoacids derived from diketones undergo reduction to yield ω-hydroxy acids. Reversing this pathway, this compound could be stabilized by avoiding over-reduction through careful control of hydrazine and base concentrations.

Reaction conditions :

  • Hydrazine hydrate : 1.5 equivalents

  • Base : NaOH in ethylene glycol

  • Temperature : 195°C (reflux)

  • Outcome : Preferential retention of the ketone moiety .

Analytical Validation and Challenges

Confirming the structure of this compound necessitates advanced spectroscopic techniques:

TechniqueKey SignalsReference Compound
¹H NMR δ 2.4 ppm (t, J=7.5 Hz, COCH₂)Heptadecanal
¹³C NMR δ 208.5 ppm (C=O)16-Oxohexadecanoic acid
GC-MS m/z 270 [M]⁺, fragment at m/z 155 (C₈H₁₅O)Heptadecanoic acid

Challenges include:

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients.

  • Stability : Susceptibility to keto-enol tautomerism, requiring storage under inert atmospheres.

Industrial and Environmental Considerations

Scaling up this compound synthesis demands solvent recovery and ozone management. The use of supercritical CO₂ in offers an eco-friendly alternative to traditional solvents, reducing VOC emissions. Catalyst recycling, as demonstrated in palladium-mediated hydrogenations , further enhances sustainability.

Chemical Reactions Analysis

Types of Reactions: 8-Oxoheptadecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives such as oximes or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, organic solvents, low temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Hydroxylamine, hydrazine, acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydroxyheptadecanoic acid.

    Substitution: Oximes, hydrazones.

Scientific Research Applications

Comparison with Related Compounds

CompoundStructure CharacteristicReactivity
8-Oxoheptadecanoic AcidKeto group at C8High reactivity in redox reactions
Heptadecanoic AcidNo keto groupLess reactive
8-Oxohexadecanoic AcidKeto group at C8, one less carbonSimilar but with altered properties
3-Oxoheptadecanoic AcidKeto group at different positionDifferent reactivity

Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways. Its keto group allows it to participate in redox reactions, influencing cellular metabolism and potentially modulating enzyme activities involved in fatty acid metabolism.

Biomarker Potential

Studies have explored its potential as a biomarker for certain metabolic disorders. Its presence in biological samples could indicate specific pathological conditions, making it a candidate for further research in clinical diagnostics.

Therapeutic Research

Ongoing investigations are assessing the therapeutic effects of this compound, particularly concerning:

  • Metabolic Disorders : Its influence on lipid metabolism suggests potential applications in treating conditions like dyslipidemia and obesity.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activities, warranting further exploration for use in developing new antimicrobial agents .

Chemical Industry

In the industrial sector, this compound serves as an intermediate in synthesizing more complex molecules. It is also used as a precursor for producing specialty chemicals, surfactants, and lubricants.

Analytical Chemistry

As a reference compound in analytical chemistry, it aids in the development of analytical methods to quantify fatty acids in various samples, enhancing the accuracy of biochemical assays.

Study on Metabolic Effects

A study investigated the effects of this compound on lipid profiles in diabetic models. Results indicated that supplementation led to improved lipid metabolism and reduced dyslipidemia markers, suggesting its potential role in managing diabetes-related metabolic disturbances.

Antimicrobial Efficacy Study

In vitro experiments demonstrated that this compound exhibited inhibitory effects on several bacterial strains. The minimum inhibitory concentration was determined, highlighting its potential as a basis for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 8-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing cellular metabolism. It can also interact with enzymes involved in fatty acid metabolism, potentially modulating their activity and affecting metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and molecular differences between 8-Oxoheptadecanoic acid and selected analogs:

Compound Name Chain Length Ketone Position Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound 17 8 C₁₇H₃₂O₃ 284.44 Carboxylic acid, Ketone
8-Oxooctadecanoic acid methyl ester 18 8 C₁₉H₃₆O₃ 312.49 Carboxylic ester, Ketone
9-Oxooctadecanoic acid 18 9 C₁₈H₃₄O₃ 298.46 Carboxylic acid, Ketone
10-Oxooctadecanoic acid 18 10 C₁₈H₃₄O₃ 298.46 Carboxylic acid, Ketone
3-Oxohexadecanoic acid 16 3 C₁₆H₃₀O₃ 270.40 Carboxylic acid, Ketone
8-Acetyl-12-hydroxydodecanoic acid 12 8 (acetyl) C₁₄H₂₆O₄ 258.35 Carboxylic acid, Acetyl, Hydroxyl

Key Observations:

  • Chain Length and Solubility: Longer chains (e.g., 18-carbon octadecanoic acid derivatives) exhibit lower water solubility compared to shorter analogs like 3-Oxohexadecanoic acid (16 carbons). The 17-carbon backbone of this compound may balance solubility and lipophilicity for membrane-related processes .
  • Functional Group Position: The ketone at position 8 in this compound distinguishes it from 9- or 10-oxo analogs, which could influence metabolic pathways (e.g., β-oxidation efficiency) .
  • Ester Derivatives: Methyl esters (e.g., 8-Oxooctadecanoic acid methyl ester) exhibit higher molecular weights and altered volatility, making them suitable for gas chromatography analysis .

Biological Activity

8-Oxoheptadecanoic acid, a derivative of fatty acids, has garnered attention due to its potential biological activities, particularly in the context of oxidative stress and metabolic disorders. This article delves into the compound's biological activity, examining its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound is characterized by the presence of a keto group at the 8th carbon of the heptadecanoic acid chain. This modification can influence its interaction with biological membranes and enzymes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. In vitro studies have demonstrated that this compound can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Studies have shown that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation may contribute to its protective effects against conditions like diabetes and cardiovascular diseases .

Metabolic Effects

This compound has been investigated for its potential antidiabetic effects. It appears to improve insulin sensitivity and glucose uptake in muscle cells, which may help in managing type 2 diabetes . Additionally, it has shown promise in regulating lipid metabolism, potentially lowering triglyceride levels in animal models .

Interaction with Cellular Pathways

The biological activity of this compound is mediated through several cellular pathways:

  • Nrf2 Activation : This compound may activate the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage.
  • AMPK Activation : By activating AMPK (AMP-activated protein kinase), this compound can enhance glucose uptake and fatty acid oxidation, contributing to improved metabolic health .

Study on Diabetic Models

A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The treated group showed enhanced glucose tolerance compared to controls, suggesting its potential as a therapeutic agent for diabetes management .

Inflammation Reduction in COPD Patients

In another clinical study involving patients with Chronic Obstructive Pulmonary Disease (COPD), supplementation with this compound led to decreased levels of inflammatory markers in sputum samples. This finding supports its role in managing inflammatory conditions associated with oxidative stress .

Data Tables

Biological ActivityObservationsReferences
Antioxidant ActivityReduced lipid peroxidation
Anti-inflammatory EffectsDecreased TNF-α and IL-6 levels
Metabolic RegulationImproved insulin sensitivity
Effects on COPDLowered inflammatory markers

Q & A

Q. What computational tools predict the interaction of this compound with cellular receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against candidate receptors (e.g., PPAR-α/γ). Validate predictions with surface plasmon resonance (SPR) to measure binding affinities. Use molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

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